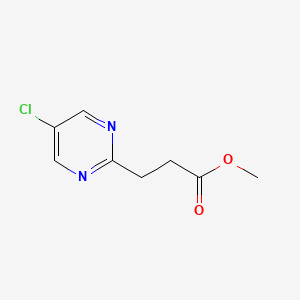
Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-chloropyrimidin-2-yl)propanoate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
The synthesis of Methyl 3-(5-chloropyrimidin-2-yl)propanoate typically involves the reaction of 5-chloropyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Methyl 3-(5-chloropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Aplicaciones Científicas De Investigación
Methyl 3-(5-chloropyrimidin-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-chloropyrimidin-2-yl)propanoate largely depends on its interaction with biological targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Methyl 3-(5-chloropyrimidin-2-yl)propanoate can be compared with other pyrimidine derivatives such as:
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate: Similar in structure but with a fluorine atom instead of chlorine, which can lead to different biological activities and reactivity.
Methyl 3-(5-bromopyrimidin-2-yl)propanoate:
These comparisons highlight the unique properties of this compound, particularly its reactivity and potential for forming various derivatives with distinct biological activities.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
methyl 3-(5-chloropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
Clave InChI |
KXGNYYZKURCAOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=NC=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


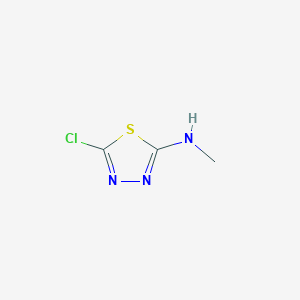
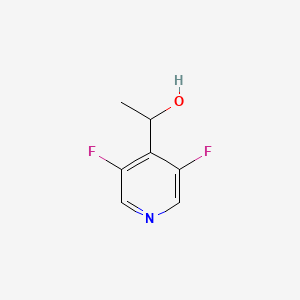
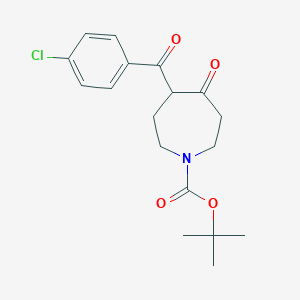
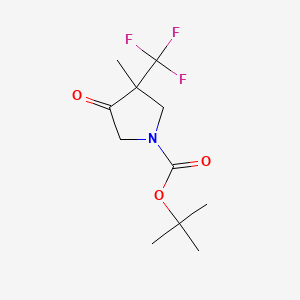
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

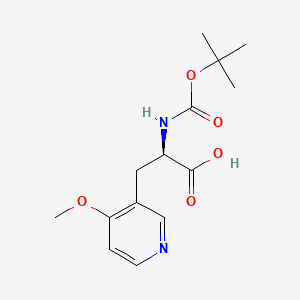

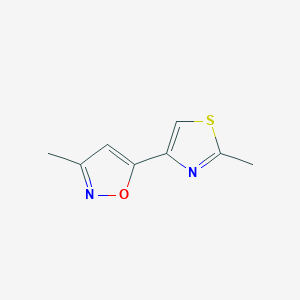
![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
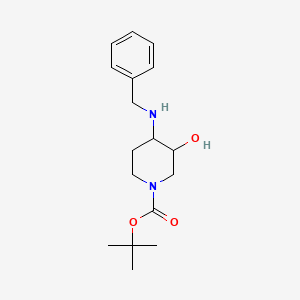
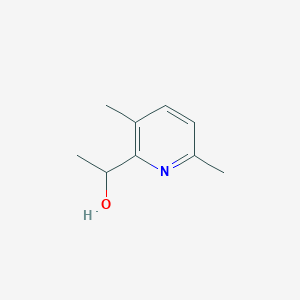
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

